1-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)isoquinoline-3-carboxamide
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Overview
Description
1-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)isoquinoline-3-carboxamide is a synthetic organic compound with the molecular formula C16H17ClN2O It is characterized by the presence of a chloro group, an ethyl group, and a 2-methylprop-2-en-1-yl group attached to an isoquinoline-3-carboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)isoquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-ethyl-N-(2-methylprop-2-en-1-yl)amine in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)isoquinoline-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the isoquinoline ring can lead to the formation of tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-ethyl-N-(2-methylprop-2-en-1-yl)isoquinoline-3-carboxamide derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Scientific Research Applications
1-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)isoquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)isoquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-2-methyl-1-propene
- N-ethyl-N-(2-methylprop-2-en-1-yl)isoquinoline-3-carboxamide
Uniqueness
1-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)isoquinoline-3-carboxamide is unique due to its specific combination of functional groups and the isoquinoline core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-chloro-N-ethyl-N-(2-methylprop-2-enyl)isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-4-19(10-11(2)3)16(20)14-9-12-7-5-6-8-13(12)15(17)18-14/h5-9H,2,4,10H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRXZWICVNAFKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=C)C)C(=O)C1=CC2=CC=CC=C2C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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